molecular formula C16H19N3O6S B2985359 methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886959-13-3

methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2985359
CAS No.: 886959-13-3
M. Wt: 381.4
InChI Key: YAAJJUIGTKYQSB-UHFFFAOYSA-N
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Description

Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused dihydrothieno[2,3-c]pyridine core. Key structural elements include:

  • Dihydrothieno[2,3-c]pyridine scaffold: A bicyclic system combining thiophene and partially saturated pyridine rings .
  • Substituents: A 5,6-dihydro-1,4-dioxine-2-carboxamido group at position 2, introducing an oxygen-rich dioxane moiety linked via an amide bond. A methyl ester at position 6, enhancing solubility and reactivity for further derivatization .

While direct pharmacological data for this compound are unavailable, structurally related molecules (e.g., tetrahydrothieno-pyridines in and ) are often explored as intermediates in drug discovery, particularly for kinase inhibitors or central nervous system targets .

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-17-14(21)12-9-3-4-19(16(22)23-2)7-11(9)26-15(12)18-13(20)10-8-24-5-6-25-10/h8H,3-7H2,1-2H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAJJUIGTKYQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential biological activities that have been the subject of various studies. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.

The synthesis of this compound typically involves several steps including the formation of the thieno[2,3-c]pyridine core and the introduction of the dioxine and carboxamide functionalities. The reaction conditions are critical for achieving high yields and purity. Common methods include:

  • Formation of the Thieno[2,3-c]pyridine Core : Utilizing cyclization reactions under controlled temperatures.
  • Introduction of Dioxine Moiety : Employing oxidative methods to incorporate dioxine structures.
  • Carboxamide Functionalization : Achieved through acylation reactions with appropriate amides.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been observed to modulate pathways involved in:

  • Cell Proliferation : Exhibiting cytotoxic effects on cancer cell lines.
  • Tubulin Assembly Inhibition : Similar to known chemotherapeutic agents like paclitaxel.

Case Studies and Research Findings

Recent studies have demonstrated significant inhibitory effects on cancer cell lines:

CompoundCell LineGI50 (nM)IC50 (µM)
Methyl CompoundMDA-MB-4351001.7 ± 0.3
Methyl CompoundHCT-11630017 ± 2

These findings indicate that the compound exhibits potent anti-proliferative activity against breast and colorectal cancer cell lines. The mechanism appears to involve disruption of microtubule dynamics, thereby inhibiting cell division.

Therapeutic Applications

Due to its biological properties, this compound is being explored for various therapeutic applications:

  • Anticancer Therapy : Potential use as a chemotherapeutic agent due to its ability to inhibit tumor growth.
  • Anti-inflammatory Properties : Investigated for its effects on inflammatory pathways in preclinical models.

Comparison with Similar Compounds

Structural Features
Compound Name (Example) Core Structure Key Functional Groups Notable Substituents Reference
Target Compound Dihydrothieno[2,3-c]pyridine Methyl ester, methylcarbamoyl, dihydrodioxine carboxamido 5,6-Dihydro-1,4-dioxine at C2
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Dihydrothieno[2,3-c]pyridine Ethyl ester, Boc-protected amine Boc group at C6, amino at C2
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyltetrahydropyridine-3-carboxylate Tetrahydropyridine Methyl ester, tosyl, thiophenyl Tosyl at N1, thiophene at C5
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo-pyridine Diethyl ester, nitro, cyano Nitrophenyl at C7, cyano at C8

Key Observations :

  • The target compound’s dihydrodioxine carboxamido group distinguishes it from simpler amides (e.g., Boc-protected amine in ) and introduces steric and electronic effects .
  • Compared to tetrahydropyridines (), the dihydrothieno-pyridine core offers enhanced rigidity and sulfur-mediated π-interactions .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Reference
Target Compound C₁₉H₂₁N₃O₆S* ~443.45 N/A Likely polar due to ester/amide groups
Ethyl 2-amino-6-boc-... C₁₅H₂₂N₂O₄S 326.41 N/A Moderate (ester/amine)
Methyl (S)-6-oxo-... C₂₄H₂₂N₂O₅S₂ 482.57 152–159 Low (aromatic substituents)
Diethyl 8-cyano-... C₂₃H₂₃N₅O₆ 489.47 243–245 Low (nitro/cyano groups)

Key Observations :

  • The target compound’s methyl ester and amide groups suggest higher polarity than ’s tosyl/thiophene derivative but lower than ’s nitro/cyano-containing compound .
  • Melting points for similar compounds correlate with substituent complexity: nitro/cyano groups () elevate melting points (>240°C), while simpler esters () melt at lower temperatures .
Spectroscopic Characteristics
  • Infrared (IR) Spectroscopy: Target compound: Expected C=O stretches for ester (~1740 cm⁻¹) and amide (~1660 cm⁻¹), aligning with (ester at 1666 cm⁻¹) and (amide at 1666 cm⁻¹) . ’s nitro group shows characteristic NO₂ asymmetric stretches (~1520 cm⁻¹), absent in the target compound .
  • NMR Spectroscopy :

    • ¹H NMR : Protons adjacent to the ester (e.g., OCH₃ in : δ 3.86 ppm) and amide (NH in : δ 10.44 ppm) would resonate similarly in the target compound .
    • ¹³C NMR : The dihydrodioxine carboxamido carbonyl is expected at δ ~165–170 ppm, comparable to ’s triazolo-pyrimidine C=O (δ 1666 cm⁻¹ IR) .

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